molecular formula C9H13ClN2O2 B2468412 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride CAS No. 2411195-77-0

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride

Cat. No.: B2468412
CAS No.: 2411195-77-0
M. Wt: 216.67
InChI Key: KPEUNGQECCZMPY-UHFFFAOYSA-N
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Description

Structure and Synthesis:
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid; hydrochloride is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a methyl substituent at position 3 and a carboxylic acid group at position 5. The hydrochloride salt enhances its solubility and stability. The compound is synthesized via enantioselective hydrogenation (EH) of N-heteroaromatic precursors, followed by oxidation under Jones conditions to introduce the carboxylic acid moiety . This method tolerates diverse functional groups, including amines, esters, and halides, enabling modular derivatization.

Applications: The compound serves as a key intermediate in bioactive molecule synthesis. Additionally, glycosylated analogs (e.g., (5R,6R,7S,8R)-6,8-dihydroxy-5-(hydroxymethyl)-7-(α-D-mannopyranosyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine) act as mechanism-based inhibitors of GH99 enzymes, relevant to glycobiology research .

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-6-5-10-8-4-2-3-7(9(12)13)11(6)8;/h5,7H,2-4H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKDWUDCKBIMKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C(CCC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the imidazo[1,2-a]pyridine ring structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride has been studied for its potential antimicrobial properties. It has shown activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.

Medicine: The compound has been investigated for its potential therapeutic applications. Its derivatives have been explored for their analgesic, antipyretic, and anti-inflammatory properties, which could be beneficial in treating various medical conditions.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it a valuable component in the synthesis of advanced materials.

Mechanism of Action

The mechanism by which 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Analogues

The table below compares structural analogs based on substituent variations, molecular formulas, and biological activities:

Compound Name Substituents (Position) Molecular Formula Key Properties/Activities Source
3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid; HCl Methyl (C3), COOH (C5), HCl C₉H₁₂N₂O₂·HCl Heparanase-1 inhibitor; anticancer activity
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid Methyl (C2), COOH (C5) C₉H₁₂N₂O₂ Intermediate for heterocyclic chemistry
6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid CF₃ (C6), COOH (C2) C₁₀H₁₁F₃N₂O₂ High structural similarity (85%) to target
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride COOH (C2), HCl C₈H₁₀N₂O₂·HCl Free-salt form; antifungal activity
(5R,6R,7S,8S)-6,7,8-Tris(oxidanyl)-2-[2-(4-trifluoromethylphenyl)ethyl]-... CF₃-phenyl (C2), OH (C6-8) C₁₇H₁₇F₃N₂O₅ GH99 enzyme inhibitor; glycosylation derivative

Key Observations :

  • Substituent Position : Methyl or trifluoromethyl groups at C2/C3 alter steric and electronic properties, impacting target selectivity. For example, the 3-methyl derivative shows heparanase-1 inhibition, while 2-methyl analogs lack reported bioactivity .
  • Functional Groups : Carboxylic acid at C5 enhances solubility and binding affinity for heparanase-1 compared to C2-substituted analogs .
  • Salt Forms: Hydrochloride salts improve pharmacokinetic profiles, as seen in the target compound versus non-salt forms .

Key Observations :

  • The target compound’s synthesis is advantageous due to high functional group tolerance and enantioselectivity, enabling diverse derivatization .
  • Microwave-assisted methods (e.g., for pyrrolo-imidazo[1,2-a]pyridines) offer faster reaction times but narrower substrate scope .

Biological Activity

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid; hydrochloride is a heterocyclic compound that has garnered interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C9H12N2O2
  • Molecular Weight: 180.20 g/mol
  • IUPAC Name: 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid
  • Canonical SMILES: CC1=CN=C2N1C(CCC2)C(=O)O

This compound belongs to the imidazo[1,2-a]pyridine family and is characterized by a fused bicyclic structure that includes an imidazole ring and a pyridine ring. The presence of the carboxylic acid group enhances its reactivity and potential biological interactions.

Biological Activities

3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid exhibits several notable biological activities:

  • Antimicrobial Activity: The compound has demonstrated efficacy against various microbial strains. Its mechanism involves inhibiting specific enzymes crucial for microbial growth .
  • Anticancer Properties: Recent studies indicate that this compound can inhibit heparanase-1 (HPSE1), an enzyme implicated in cancer progression and metastasis. By selectively targeting HPSE1, it shows promise as a therapeutic agent for cancers and proteinuric kidney diseases .
  • Anti-inflammatory Effects: The compound also displays anti-inflammatory properties, which may be beneficial in treating conditions associated with chronic inflammation .

The biological activity of 3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid is primarily attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymatic Activity: It acts as a potent inhibitor of HPSE1 by binding to the active site of the enzyme. This inhibition prevents the degradation of heparan sulfate proteoglycans, which are critical for maintaining cellular structure and function .
  • Modulation of G Protein-Coupled Receptors (GPCRs): The compound is known to modulate GPCR activity, influencing various intracellular signaling pathways that regulate cell proliferation and apoptosis .

Research Findings and Case Studies

Recent research has focused on optimizing the synthesis and enhancing the selectivity of this compound as a therapeutic agent:

Case Study: Heparanase Inhibition

A study conducted by researchers aimed to improve the selectivity of tetrahydroimidazo[1,2-a]pyridine derivatives for HPSE1 over other glucuronidases. The optimized derivatives showed significantly enhanced inhibitory activity against HPSE1 while reducing off-target effects on other enzymes like GUSβ and GBA .

CompoundSelectivity for HPSE1Inhibitory Activity
Original CompoundLowModerate
Optimized Compound 16HighPotent
Optimized Compound 17ModerateEnhanced

Q & A

Q. What are the established synthetic routes for 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride?

  • Methodological Answer : The compound can be synthesized via enantioselective hydrogenation of N-heteroaromatic precursors under optimized conditions (e.g., EtOAc or toluene solvents, 40–100°C, with catalysts like Ir or Rh complexes). Post-hydrogenation, functionalization steps such as Jones oxidation are used to introduce the carboxylic acid moiety. Deprotection and salt formation (e.g., HCl treatment) yield the hydrochloride derivative. Reaction scalability and functional group tolerance (amines, halides) are critical considerations .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?

  • Methodological Answer : Key techniques include:
  • NMR : 1H^1H and 13C^13C NMR to confirm substituent positions and stereochemistry. For example, coupling constants in 1H^1H NMR distinguish equatorial/axial protons in the tetrahydroimidazo ring .
  • IR : Absorption bands (e.g., 1722–1730 cm1^{-1}) verify ester/carboxylic acid groups .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 301.0636) and detects impurities .

Q. What biological activities are associated with this compound?

  • Methodological Answer : Derivatives of tetrahydroimidazo[1,2-a]pyridine have shown:
  • Enzyme inhibition : Aromatase inhibition (IC50_{50} ~4.5 nM) via structural mimicry of steroidal substrates, validated using cytochrome P-450 assays .
  • Antifungal activity : Modifications at the 3-methyl or carboxylic acid positions enhance selectivity against Candida species, assessed via MIC assays .

Advanced Research Questions

Q. How can enantioselectivity be optimized during hydrogenation of N-heteroaromatic precursors?

  • Methodological Answer : Enantioselectivity depends on:
  • Catalyst choice : Ir-(P, N) complexes yield >90% enantiomeric excess (ee) in asymmetric hydrogenation .
  • Solvent effects : Polar solvents (e.g., EtOAc) stabilize transition states, improving ee compared to non-polar alternatives (e.g., toluene) .
  • Additives : Chiral auxiliaries (e.g., Et3_3N) enhance stereochemical control by modulating catalyst-substrate interactions .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from:
  • Structural variations : Minor substitutions (e.g., halogenation at the pyridine ring) alter binding affinity. Cross-validate activity using standardized assays (e.g., aromatase inhibition vs. antifungal MIC) .
  • Assay conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO) affect compound solubility and activity. Use orthogonal assays (e.g., SPR, ITC) to confirm binding thermodynamics .

Q. What strategies enable functionalization of the tetrahydroimidazo core for structure-activity relationship (SAR) studies?

  • Methodological Answer : Key approaches include:
  • Coupling reactions : Amide bond formation (e.g., HATU-mediated coupling with amines) introduces pharmacophores at the carboxylic acid position. Example: Synthesis of benzamide derivatives for anticancer screening .
  • Protecting groups : Boc protection of the imidazole nitrogen enables selective alkylation or acylation at the pyridine ring .
  • Oxidation/Reduction : Controlled oxidation of the tetrahydro ring (e.g., with KMnO4_4) generates dihydro or fully aromatic analogs for comparative SAR .

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